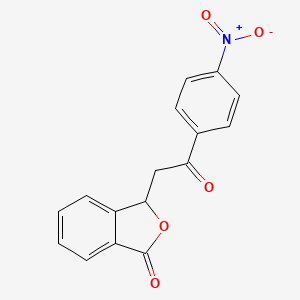

3-(4-Nitrophenacyl)Phthalide

Description

3-(4-Nitrophenacyl)Phthalide is a substituted phthalide derivative characterized by a phthalide core (a bicyclic lactone) modified with a 4-nitrophenacyl group. Phthalides are a class of organic compounds with diverse biological activities and synthetic utility, including roles as intermediates in pharmaceuticals, agrochemicals, and polymers. However, direct data on this specific compound are absent in the provided evidence, necessitating inferences from structurally related phthalides and nitro-substituted analogs.

Properties

CAS No. |

69322-20-9 |

|---|---|

Molecular Formula |

C16H11NO5 |

Molecular Weight |

297.26 g/mol |

IUPAC Name |

3-[2-(4-nitrophenyl)-2-oxoethyl]-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C16H11NO5/c18-14(10-5-7-11(8-6-10)17(20)21)9-15-12-3-1-2-4-13(12)16(19)22-15/h1-8,15H,9H2 |

InChI Key |

JWXTXDMDWUPJJA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(OC2=O)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(4-Nitrophenacyl)Phthalide to structurally and functionally related phthalides and nitroaromatic derivatives, based on evidence from literature:

3-Benzylidene Phthalide

- Structure : A phthalide derivative with a benzylidene group at the 3-position.

- Synthetic Applications : Acts as a precursor for heterocyclic compounds, such as 1,3,4-oxadiazoles and triazoles, via cycloaddition reactions with hydrazine hydrate or oxadiazoles .

- Biological Activity : Demonstrates antimicrobial and antiparasitic properties, though specific data for this compound are unavailable .

- Key Differences : The absence of a nitro group in 3-Benzylidene Phthalide reduces its electron-withdrawing effects, likely lowering its reactivity in electrophilic substitutions compared to the nitro-substituted analog.

4-Nitrophthalamide (CAS 13138-53-9)

- Structure : A nitro-substituted phthalamide derivative.

- Applications : Used in polymer synthesis (e.g., polyimides) and as a chemical intermediate. Its nitro group enhances thermal stability and reactivity in condensation reactions .

- Key Differences : Unlike this compound, 4-Nitrophthalamide lacks the phthalide lactone ring, which is critical for biological activity in many phthalides.

3-Chloro-N-Phenyl-Phthalimide

- Structure : A chloro- and phenyl-substituted phthalimide.

- Applications: Serves as a monomer for polyimides. The chlorine substituent increases electrophilicity, facilitating polymerization .

- Key Differences : The nitro group in this compound may confer stronger electron-withdrawing effects than chlorine, influencing both reactivity and biological interactions.

Natural Phthalides (e.g., Ligustilide, Senkyunolide I)

- Structure : Found in Angelica sinensis, these phthalides lack synthetic substituents like nitro groups.

- Biological Role : Associated with blood circulation promotion. Enzymatic pathways for their biosynthesis and transformation involve decarboxylases and oxidases .

- Key Differences : Synthetic modifications (e.g., 4-nitrophenacyl) likely alter metabolic stability and bioavailability compared to natural phthalides.

Data Table: Comparative Analysis of Phthalide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.